3'-Chloro-3-(2-methylphenyl)propiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKZCIDSQENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644018 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-42-9 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Propiophenone (B1677668) Derivatives
The synthesis of propiophenone and its derivatives is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. numberanalytics.com A variety of methods are employed to construct the characteristic aryl ketone structure, with Friedel-Crafts acylation being a primary and historically significant approach. numberanalytics.comwikipedia.org
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for creating aryl ketones. numberanalytics.comwikipedia.orgucla.edu This method typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org
The choice of catalyst is critical and often depends on the reactivity of the aromatic substrate. numberanalytics.com Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, particularly for electron-rich aromatic rings. numberanalytics.com For less reactive or sensitive substrates, milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be employed. numberanalytics.com The reaction solvent also plays a significant role, with polar solvents like dichloromethane (B109758) and nitrobenzene (B124822) being common choices. numberanalytics.com
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Strength | Selectivity | Typical Use Cases |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose, electron-rich aromatics numberanalytics.com |
| Ferric chloride (FeCl₃) | Moderate | Moderate | Milder conditions, less reactive aromatics numberanalytics.com |
| Boron trifluoride (BF₃) | Moderate to Weak | High | Reactions with sensitive functional groups numberanalytics.com |
The electronic nature of the substituents on the aromatic ring significantly influences the reaction's outcome. Electron-donating groups enhance the ring's reactivity, while electron-withdrawing groups decrease it. numberanalytics.com To avoid common side reactions like diacylation and polymerization, careful control of reaction parameters such as temperature and stoichiometry is essential. numberanalytics.com
Other Condensation and Acylation Reactions
Beyond the classic Friedel-Crafts acylation, other condensation and acylation reactions provide alternative routes to propiophenone derivatives.
Grignard Reactions: A versatile method involves the reaction of a Grignard reagent with a nitrile. brainly.in For example, the synthesis of 3-methoxypropiophenone, an intermediate for the analgesic tapentadol, has been achieved with an 84% yield using a continuous flow process based on a Grignard reaction. ncl.res.inacs.org This approach offers high scalability for producing pharmaceutical intermediates. ncl.res.inacs.org The reaction of an organomagnesium halide with a nitrile proceeds through a metalloimine intermediate to yield a ketone. organic-chemistry.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone to produce a β-amino-carbonyl compound known as a Mannich base. wikipedia.orglibretexts.orgchemistrysteps.com These bases can be valuable intermediates in the synthesis of more complex molecules. acs.org
Other Methods: Propiophenone can also be synthesized commercially through the ketonization of benzoic acid and propionic acid over catalysts like calcium acetate (B1210297) and alumina (B75360) at high temperatures (450–550 °C). wikipedia.org Another approach involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst, which produces propiophenone along with other by-products. google.com
Specific Synthetic Routes for 3'-Chloro-3-(2-methylphenyl)propiophenone and Related Analogs
Precursor Identification and Preparation
The synthesis of this compound would logically begin with the identification and preparation of key precursors. Based on the target molecule's structure, the primary precursors would be a chlorobenzene (B131634) derivative and a 3-(2-methylphenyl)propanoyl derivative.
Aromatic Precursor: Chlorobenzene would serve as the aromatic core, providing the 3'-chloro substitution pattern on the phenyl ring.
Acylating Agent Precursor: 3-(2-methylphenyl)propanoic acid or its corresponding acyl chloride, 3-(2-methylphenyl)propanoyl chloride, would be the acylating agent. This precursor introduces the propiophenone backbone with the 2-methylphenyl group at the 3-position.
The preparation of 3-(2-methylphenyl)propanoic acid can be achieved through various standard organic synthesis methods, which are not detailed here but are well-established in the field.
Optimized Reaction Conditions and Yield Enhancement
Drawing from the general strategies, a Friedel-Crafts acylation would be a primary candidate for the synthesis of this compound.
Proposed Friedel-Crafts Acylation: The reaction would involve the acylation of chlorobenzene with 3-(2-methylphenyl)propanoyl chloride using a Lewis acid catalyst.
Reaction: Chlorobenzene + 3-(2-methylphenyl)propanoyl chloride + AlCl₃ → this compound + HCl
To optimize this reaction and enhance the yield, several factors would need careful consideration. The choice of Lewis acid is crucial; while AlCl₃ is a powerful catalyst, the presence of the deactivating chloro group on the benzene (B151609) ring might necessitate specific reaction conditions. numberanalytics.com Optimization would involve screening different Lewis acids, adjusting the reaction temperature, and modifying the solvent to maximize the yield of the desired product and minimize the formation of isomers or by-products. acs.orgresearchgate.net
For instance, a patent for the synthesis of 3'-chloropropiophenone (B116997) describes reacting propiophenone with anhydrous aluminum chloride in ethylene (B1197577) dichloride at a controlled temperature, followed by chlorination. quickcompany.in Another method involves the reaction of 3-chlorobenzonitrile (B1581422) with a Grignard reagent (ethylmagnesium bromide). prepchem.com
Table 2: Proposed Reaction Parameters for the Synthesis of this compound via Friedel-Crafts Acylation
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Aromatic Substrate | Chlorobenzene | Provides the 3'-chloro substitution. |
| Acylating Agent | 3-(2-methylphenyl)propanoyl chloride | Introduces the propiophenone backbone with the desired substitution. |
| Catalyst | AlCl₃ (stoichiometric amount) | A common and effective Lewis acid for Friedel-Crafts acylation. wikipedia.org |
| Solvent | Dichloromethane or 1,2-dichloroethane | Common inert solvents for this type of reaction. numberanalytics.comquickcompany.in |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. acs.org |
Multi-step Reaction Sequences
A multi-step synthesis offers an alternative and potentially more controlled route to this compound. youtube.comyoutube.comyoutube.comyoutube.comlibretexts.org This approach allows for the sequential introduction of the required functional groups, which can be advantageous for complex molecules.
Proposed Multi-step Sequence:
Friedel-Crafts Acylation to form 3'-Chloropropiophenone: The first step would be the synthesis of 3'-chloropropiophenone. This can be achieved by the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride. wikipedia.orgpearson.com Alternatively, it can be synthesized from 3-chlorobenzoic acid and propionic acid. researchgate.net A patented method describes the chlorination of propiophenone using chlorine gas and aluminum trichloride (B1173362) as a catalyst in 1,2-dichloroethane, yielding 3'-chloropropiophenone in 88-90% yield. google.com
α-Halogenation: The resulting 3'-chloropropiophenone would then undergo α-halogenation, likely bromination, at the carbon adjacent to the carbonyl group. This would yield 2-bromo-1-(3-chlorophenyl)propan-1-one.
Substitution with a 2-Methylphenyl Nucleophile: The final step would involve a nucleophilic substitution reaction where the bromine at the α-position is displaced by a 2-methylphenyl group. This could be achieved using a Gilman reagent (lithium di(2-methylphenyl)cuprate) or a Suzuki or Stille coupling reaction with a 2-methylphenylboronic acid or 2-methylphenylstannane derivative, respectively.
Advanced Synthetic Techniques
The synthesis of this compound presents unique challenges due to its stereocenter at the C3 position and the requirement for specific regiochemistry of the substituents on the aromatic rings. Advanced synthetic techniques are therefore essential for its efficient and controlled preparation.
Industrial Production Considerations
The industrial-scale synthesis of substituted propiophenones often relies on robust and cost-effective methods like the Friedel-Crafts acylation. beilstein-journals.orgncert.nic.inlearnbin.netlibretexts.org For a compound such as this compound, a potential industrial route could involve a multi-step process. A common starting point for related compounds is the Friedel-Crafts acylation of a suitable benzene derivative. ncert.nic.in For instance, the acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield 3'-chloropropiophenone. chemicalbook.comresearchgate.net
However, the introduction of the 2-methylphenyl group at the 3-position (the α-position to the carbonyl group) would necessitate further synthetic steps. On an industrial scale, factors such as catalyst efficiency, solvent choice, reaction temperature, and scalability are critical. beilstein-journals.org For example, the use of tunable aryl alkyl ionic liquids in Friedel-Crafts acylations has been explored to create a more robust and scalable catalyst system that can tolerate a range of electron-rich substrates. beilstein-journals.org The choice of solvent is also crucial, with some processes utilizing dichloromethane or ethylene dichloride. chemicalbook.comchemicalbook.com Temperature control is vital to manage the exothermic nature of the reaction and to ensure high yields and purity of the final product.
Stereoselective Synthesis Methodologies
The presence of a chiral center at the C3 position of this compound makes its stereoselective synthesis a significant area of interest. Achieving high enantiomeric purity is often crucial for the biological activity of chiral molecules.
One of the primary strategies for the stereoselective synthesis of related chiral alcohols, which are precursors to or derivatives of the target ketone, is the asymmetric reduction of the corresponding prochiral ketone. wikipedia.org This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. For example, various chiral ligands in combination with metal catalysts like ruthenium, rhodium, or iridium have been successfully employed for the enantioselective reduction of aryl ketones. wikipedia.orgorganic-chemistry.org The Midland Alpine borane (B79455) reduction is another well-established method for the enantioselective reduction of ketones, particularly those with sterically differentiated groups. wikipedia.org
Furthermore, the direct asymmetric alkylation of ketones is a developing field that could provide a route to enantiomerically enriched this compound. nih.gov This approach, however, faces challenges in achieving high generality and efficiency. nih.gov The synthesis of related chiral compounds, such as cis-3-methylfentanyl, has involved studies into the diastereoselective reduction of intermediate Schiff bases using bulky hydride reducing agents to control the stereochemistry. dtic.mil
Biocatalytic Approaches in Related Chemical Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.govresearchgate.netpsu.edu For a molecule like this compound, biocatalytic methods can be applied in several ways.
The enantioselective reduction of the ketone group is a well-explored biocatalytic transformation. nih.govresearchgate.netpsu.edu Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. acs.org The deracemization of racemic secondary alcohols, which could be derived from the target ketone, can be achieved through a one-pot photo-biocatalytic process combining photocatalytic oxidation and stereoselective bioreduction. acs.org
Moreover, biocatalysis can be employed for the synthesis of chiral amines from ketones, a process that has been successfully applied in the manufacture of pharmaceuticals like sitagliptin. nih.gov This involves the use of engineered transaminases. The development of such biocatalytic processes often involves a combination of substrate walking, modeling, and directed evolution to create enzymes with the desired activity and selectivity. nih.gov
Chemical Transformations of this compound
The reactivity of this compound is largely dictated by its ketone functional group and the nature of its aromatic substituents.
Oxidation Reactions
The oxidation of ketones can lead to a variety of products depending on the oxidizing agent and reaction conditions. The α-position of aryl alkyl ketones is susceptible to oxidation. For instance, the use of manganese(III) acetate in the presence of carboxylic acids can lead to the formation of α-acyloxy derivatives. tandfonline.com
The oxidation of the alkyl side chain can also occur. Strong oxidizing agents can potentially cleave the molecule. For example, the haloform reaction is a well-known oxidation reaction for methyl ketones, which results in the formation of a carboxylic acid with one less carbon atom and a haloform. ncert.nic.in While the target compound is not a methyl ketone, related oxidative cleavage reactions of the side chain are possible under harsh conditions. The presence of the electron-withdrawing chloro group on one phenyl ring and the electron-donating methyl group on the other can influence the reactivity and regioselectivity of oxidation reactions.
Reduction Reactions
The reduction of the carbonyl group in this compound is a fundamental transformation that yields the corresponding secondary alcohol, 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-ol. This reduction can be achieved using a variety of reducing agents. wikipedia.orglibretexts.org
Common laboratory reagents for the reduction of aldehydes and ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling. libretexts.org A synthesis process for a related compound, dextrorotatory 3'-chlorophenylpropanol, utilizes potassium borohydride as the reducing agent in the presence of a chiral catalyst. google.com
The choice of reducing agent can also influence the stereochemical outcome of the reaction, as discussed in the context of stereoselective synthesis. Catalytic hydrogenation is another effective method for the reduction of aryl ketones. wikipedia.org
Below is a table summarizing the expected products from the primary reduction and a potential oxidation reaction of this compound.
Table 1: Potential Chemical Transformations of this compound
| Transformation | Reagent(s) | Expected Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-ol |
| α-Oxidation | Manganese(III) acetate / Carboxylic Acid | 2-Acyloxy-1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one |
Nucleophilic Substitution Reactions of the Chloro Group
No specific studies detailing the nucleophilic substitution of the benzylic chlorine atom in this compound were found. General chemical principles suggest this position would be reactive towards nucleophiles, but no experimental conditions, yields, or specific examples for this compound have been documented in the searched resources.
Other Derivatization Reactions
There is no available information on other derivatization reactions of this compound. This includes reactions involving the ketone functionality or the aromatic rings.
Domino and Cyclization Reactions
No literature was found describing the use of this compound as a substrate in domino or cyclization reactions.
Reaction Mechanism Investigations
Mechanistic Studies of Friedel-Crafts Acylation in Propiophenone (B1677668) Synthesis
The synthesis of 3'-Chloro-3-(2-methylphenyl)propiophenone can be envisioned through a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgpearson.com
A plausible synthetic route for this compound involves the reaction of a suitable aromatic substrate with a substituted propionyl chloride. For instance, the acylation of an appropriately substituted benzene (B151609) ring with 3-chloro-3-(2-methylphenyl)propionyl chloride in the presence of AlCl₃ would yield the target molecule.
The mechanism of this reaction proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. This facilitates the departure of the chloride, which complexes with AlCl₃ to form [AlCl₄]⁻, and generates a highly electrophilic acylium ion. youtube.comyoutube.com The acylium ion is resonance-stabilized, which contributes to its formation. youtube.com
Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. youtube.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in Friedel-Crafts acylations, the catalyst is often complexed with the product ketone and must be liberated during workup.
The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. In the synthesis of this compound, the substitution pattern on the starting materials would be critical in determining the final arrangement of the functional groups.
A patent for a related compound, 3'-chloropropiophenone (B116997), describes a process involving the reaction of propiophenone with anhydrous aluminum chloride and chlorine gas. quickcompany.ingoogle.com Another method involves the reaction of 3-chlorobenzoic acid with propionic acid. researchgate.net These methods highlight alternative approaches to the synthesis of substituted propiophenones.
Elucidation of Reaction Pathways for Functional Group Interconversions
Functional group interconversions are essential for modifying the structure and reactivity of organic molecules like this compound. solubilityofthings.comnumberanalytics.com The key functional groups in this molecule—the ketone, the chloro group, and the aromatic rings—can all undergo various transformations.
Reactions of the Ketone Group: The carbonyl group is a highly reactive site.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.
Oxidative Cleavage: Under harsh conditions, the ketone can undergo oxidative cleavage, though this is less common for simple ketones. The Baeyer-Villiger reaction, using a peracid, could theoretically convert the ketone into an ester. imperial.ac.uk
Reactions of the Chloro Group: The chlorine atom on the aromatic ring can be substituted, though this typically requires specific conditions.
Nucleophilic Aromatic Substitution: This reaction is generally difficult on unactivated aryl halides but can occur under high temperature and pressure or with the use of specific catalysts.
Reactions involving the Aromatic Rings: The benzene rings can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.
The interplay of these functional groups allows for a wide range of synthetic modifications, enabling the creation of diverse derivatives from the parent molecule. ub.edu
Theoretical and Computational Approaches to Reaction Mechanisms
Modern computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. whiterose.ac.uk Techniques like Density Functional Theory (DFT) and other quantum chemical calculations can be applied to study the synthesis and reactivity of this compound. rsc.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. whiterose.ac.uk In the context of chemical reactions, DFT can be used to:
Calculate the energies of reactants, products, and intermediates: This allows for the determination of reaction enthalpies and the relative stability of different species.
Map out the potential energy surface of a reaction: This helps in identifying the most likely reaction pathway.
Model the transition states of a reaction: The energy of the transition state is crucial for determining the reaction rate.
For the Friedel-Crafts acylation leading to this compound, DFT could be used to model the formation of the acylium ion and its subsequent reaction with the aromatic ring, providing insights into the reaction's kinetics and thermodynamics. researchgate.net
Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Key Reaction Step
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +8.9 |
| Products | -20.3 |
This table illustrates the type of data that could be generated from a DFT study to analyze a reaction pathway, showing the energy changes as the reaction progresses.
Quantum chemical calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. researchgate.net By analyzing the geometry and vibrational frequencies of a transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a reaction. rsc.org
For instance, in the reduction of the ketone in this compound, quantum chemical calculations could model the approach of the hydride reagent to the carbonyl carbon, revealing the precise geometry of the transition state and the factors that influence the stereochemical outcome of the reaction. researchgate.net
Table 2: Hypothetical Calculated Properties of a Transition State
| Property | Value |
|---|---|
| Imaginary Frequency | -450 cm⁻¹ |
| Key Bond Distance (C=O) | 1.35 Å |
| Key Bond Distance (C-H) | 1.50 Å |
| Activation Energy | 12.5 kcal/mol |
This table provides examples of the kind of data obtained from transition state analysis, which can be used to confirm the nature of the transition state and predict the reaction's activation energy.
Enzyme-Mediated Chemical Transformations and their Mechanisms
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govacsgcipr.org Enzymes such as ketoreductases (KREDs), a subgroup of alcohol dehydrogenases, are known to catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.goventrechem.com
Theoretically, a ketoreductase could be used for the enantioselective reduction of the ketone in this compound to produce a specific stereoisomer of the corresponding secondary alcohol. georgiasouthern.edu
The mechanism of an alcohol dehydrogenase-catalyzed reduction typically involves the following steps:
Binding of Cofactor and Substrate: The enzyme binds a cofactor, usually NADH or NADPH, followed by the ketone substrate in its active site.
Hydride Transfer: The cofactor transfers a hydride ion to the carbonyl carbon of the ketone.
Protonation: A proton is transferred from a nearby acidic amino acid residue in the enzyme's active site to the carbonyl oxygen.
Product Release: The resulting alcohol and the oxidized cofactor (NAD⁺ or NADP⁺) are released from the enzyme.
The high selectivity of enzymatic reactions stems from the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate and cofactor for the reaction. nih.gov
Advanced Analytical Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3'-Chloro-3-(2-methylphenyl)propiophenone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and the spin-spin coupling patterns (multiplicity) that indicate adjacent protons. The aromatic region (typically δ 7.0-8.0 ppm) would show complex multiplets corresponding to the protons on the 3-chlorophenyl and 2-methylphenyl rings. The single proton on the chiral center (the carbon at the 3-position) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons would present as a doublet of doublets or a more complex multiplet. The methyl group on the tolyl ring would appear as a singlet in the upfield region (around δ 2.3 ppm).
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a characteristic downfield shift (around 195-200 ppm), and multiple signals in the aromatic region (120-145 ppm). The carbons bearing the chloro and methyl substituents would have distinct chemical shifts, as would the aliphatic carbons of the propane (B168953) chain.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predicted data table based on known chemical shift values for similar structural motifs. Actual experimental values may vary slightly.)
¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | d | 1H | Aromatic H (ortho to C=O) |
| ~7.8 | s | 1H | Aromatic H (ortho to C=O, adjacent to Cl) |
| ~7.5-7.6 | m | 2H | Aromatic H (meta to C=O) |
| ~7.1-7.3 | m | 4H | Aromatic H (2-methylphenyl) |
| ~4.5 | t | 1H | -CH(Ar)- |
| ~3.4 | d | 2H | -CH₂-C=O |
¹³C NMR (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~196.5 | C=O |
| ~141.2 | Aromatic C (C-Ar) |
| ~138.0 | Aromatic C (C-Ar) |
| ~135.0 | Aromatic C-Cl |
| ~134.8 | Aromatic C-CH₃ |
| ~130.5 | Aromatic CH |
| ~128.9 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~126.8 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~126.2 | Aromatic CH |
| ~45.5 | -CH₂- |
| ~40.0 | -CH(Ar)- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹), and a C-Cl stretching absorption (typically in the 600-800 cm⁻¹ region).
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | Ketone C=O Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (Molecular Formula: C₁₆H₁₅ClO), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides further structural clues. Common fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic fragment ions, such as the 3-chlorobenzoyl cation and the 2-methylphenylethyl cation.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 258/260 | [M]⁺ Molecular ion |
| 139/141 | [ClC₆H₄CO]⁺ (3-chlorobenzoyl cation) |
| 119 | [CH₃C₆H₄CH₂CH₂]⁺ |
| 105 | [C₆H₄CH₃]⁺ (tolyl cation) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction byproducts and unreacted starting materials, as well as for assessing its purity.
Column Chromatography
Column chromatography is a preparative technique used to purify compounds on a larger scale. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to the moderate polarity of the ketone. The mobile phase, or eluent, is typically a mixture of non-polar and slightly more polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane (B92381).
The separation is based on the differential adsorption of the components of the mixture to the silica gel. Less polar impurities will elute first with the non-polar solvent, while the desired product, being more polar, will move down the column more slowly. By gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate), the product can be eluted from the column in a purified form. The collected fractions are typically analyzed by thin-layer chromatography to identify those containing the pure compound.
Thin-Layer Chromatography
Thin-layer chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound. A TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material like silica gel, serves as the stationary phase.
A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase), such as a 10-30% ethyl acetate in hexane mixture. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase.
The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. For this compound, the Rf value would be intermediate, distinguishing it from less polar byproducts and more polar starting materials or impurities. The spots can be visualized under UV light, as the aromatic rings will absorb UV radiation.
Gas Chromatography-Mass Spectrometry for Transformation Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring chemical transformations, such as in metabolic studies, degradation pathways, or synthetic reaction progress. It separates compounds based on their volatility and polarity and then fragments them to produce a unique mass spectrum, allowing for identification.
In the context of a hypothetical transformation of this compound, a GC-MS method would be developed to distinguish the parent compound from potential metabolites or degradation products. This would involve optimizing parameters such as the type of capillary column, the temperature program of the GC oven, and the ionization energy in the mass spectrometer.
A hypothetical GC-MS monitoring study could track changes in the concentration of this compound over time, alongside the emergence of new peaks corresponding to transformation products. The mass spectra of these new peaks would be analyzed to elucidate their structures. For instance, potential transformations could include reduction of the ketone group to an alcohol, or hydroxylation of one of the aromatic rings.
Hypothetical GC-MS Parameters for Analysis:
| Parameter | Value |
|---|---|
| Column | HP-5ms (or equivalent) |
| Injector Temp. | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
This table represents a typical starting point for method development and is not based on experimental data for the specific compound.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energetics
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like 3'-Chloro-3-(2-methylphenyl)propiophenone. The molecule possesses several rotatable bonds, primarily around the propan-1-one linker, which connects the 3-chlorophenyl and 2-methylphenyl rings. The rotation around these bonds gives rise to various conformers, each with a distinct energy level.
The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions. For instance, steric clashes between the bulky phenyl rings and the carbonyl group can lead to high-energy conformations. Computational methods, particularly DFT, are used to systematically explore the potential energy surface by rotating key dihedral angles. researchgate.net For each resulting geometry, an optimization calculation is performed to find the nearest local energy minimum.
Table 1: Hypothetical Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.00 | 60 |
| Gauche 1 | ~60° | 1.20 | 19 |
| Gauche 2 | ~-60° | 1.25 | 18 |
| Syn | ~0° | 5.00 | 3 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, investigations would focus on the distribution of electron density, the nature of molecular orbitals, and the electrostatic potential.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the 2-methylphenyl group due to the electron-donating nature of the methyl group. The LUMO is likely centered around the electron-withdrawing carbonyl group and the 3-chlorophenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. researchgate.net
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution. For this compound, the ESP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic rings. bohrium.com This information is invaluable for predicting how the molecule will interact with other polar molecules or ions.
In Silico Predictions of Chemical Reactivity
Computational methods allow for the prediction of a molecule's reactivity without the need for laboratory experiments. This is achieved by calculating various reactivity descriptors derived from the electronic structure.
Local Reactivity: To identify the most reactive sites within the molecule, Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices are calculated. For this compound, these calculations would likely predict that the carbonyl carbon is a primary site for nucleophilic attack, while electrophilic attack would be directed towards specific positions on the aromatic rings, influenced by the chloro and methyl substituents. Machine learning models are also increasingly used to predict the risk of forming reactive metabolites. nih.gov
Table 2: Predicted Reactivity Hotspots
| Atom/Group | Predicted Reactivity | Rationale |
| Carbonyl Carbon | High susceptibility to nucleophilic attack | Polarized C=O bond, positive partial charge |
| 2-Methylphenyl Ring | Susceptible to electrophilic substitution | Activated by the electron-donating methyl group |
| 3-Chlorophenyl Ring | Susceptible to nucleophilic aromatic substitution | Deactivated by electron-withdrawing chloro group |
| Note: This table is based on general chemical principles. Specific computational analysis is required for precise predictions. |
Molecular Dynamics Simulations
While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. rsc.org An MD simulation of this compound, typically in a solvent box, would reveal its dynamic conformational changes, solvation structure, and intermolecular interactions.
By simulating the trajectory of each atom over nanoseconds or longer, MD can reveal:
Conformational Flexibility: How the molecule transitions between different low-energy conformers in solution.
Solvation Shell: The arrangement of solvent molecules (e.g., water) around the solute, which significantly impacts its reactivity and properties.
Interaction Dynamics: If simulated with other molecules, MD can model the process of binding or reaction, providing a dynamic picture that complements the static view from quantum chemistry.
These simulations are computationally intensive but provide an unparalleled level of detail about the molecule's behavior in a realistic environment, bridging the gap between theoretical models and experimental observations.
Structure Reactivity Relationships and Analog Design
Influence of Halogen Substitution on Reactivity
The position of the halogen substituent is also critical. A meta-substitution, as seen in the 3'-chloro position, primarily exerts its electron-withdrawing inductive effect, making the carbonyl carbon more susceptible to nucleophilic attack. differencebetween.com Studies on related aromatic ketones have shown that halogen substitution can influence the rates of reactions such as nucleophilic addition. wikipedia.org For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the increased electrophilicity due to the chloro group can lead to faster reaction rates compared to non-halogenated analogs.
The reactivity of halogens in substitution reactions themselves is also a key consideration. While the carbon-halogen bond in aryl halides is generally strong and less reactive towards nucleophilic substitution compared to alkyl halides, the presence of activating groups or harsh reaction conditions can facilitate such transformations. utahtech.edu The reactivity of halogens generally decreases down the group (F > Cl > Br > I) for many substitution reactions. nih.gov
Effects of Methyl and Other Alkyl Substituents on Chemical Behavior
The ortho-methyl group on the 3-phenyl ring of 3'-Chloro-3-(2-methylphenyl)propiophenone introduces another layer of complexity to its chemical behavior, primarily through steric hindrance and to a lesser extent, electronic effects. Alkyl groups are generally considered electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.orgnih.gov This electron-donating nature can slightly decrease the electrophilicity of the carbon backbone to which it is attached.
However, the most significant impact of the ortho-methyl group is steric. nih.gov This steric bulk can hinder the approach of reactants to the adjacent benzylic carbon, influencing the stereochemical outcome of reactions at this center. In reactions where the benzylic position is a prochiral center, the ortho-methyl group can play a crucial role in directing the stereoselectivity of the transformation.
The size and branching of other alkyl substituents can further modulate these effects. For example, replacing the methyl group with a larger alkyl group like ethyl or isopropyl would be expected to increase steric hindrance, potentially slowing down reaction rates or altering regioselectivity in reactions involving the 3-phenyl ring. msu.edu The interplay between the size of the alkyl group and the reaction conditions is a key factor in predicting chemical outcomes. uci.edu
Steric and Electronic Factors Governing Chemical Transformations
The chemical transformations of this compound are a direct consequence of the balance between steric and electronic effects. The electron-withdrawing nature of the 3'-chloro substituent and the steric and electronic influence of the 2-methyl group create a unique reactive landscape.
Electronic Effects:
The 3'-chloro group deactivates the benzoyl ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. ijrti.orgwikipedia.org
The 2-methyl group, through its weak electron-donating effect, can slightly modulate the electron density of the 3-phenyl ring. nih.gov
Steric Effects:
The ortho-methyl group provides significant steric hindrance around the benzylic carbon, which can control the approach of nucleophiles and influence the formation of specific stereoisomers. nih.gov
The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. pressbooks.pubyoutube.com By determining the reaction constant (ρ), one can gauge the sensitivity of a particular reaction to the electronic influence of substituents. ijrti.org For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Comparative Analysis of Propiophenone (B1677668) Derivatives with Varied Substitutions
The following table presents a hypothetical comparison of relative reaction rates for a nucleophilic addition to the carbonyl group of various substituted propiophenones. The data is based on established principles of electronic and steric effects.
| Compound Name | Substituent on Benzoyl Ring | Substituent on 3-Phenyl Ring | Expected Relative Rate of Nucleophilic Addition |
| Propiophenone | H | H | 1.0 |
| 3'-Chloropropiophenone (B116997) | 3'-Cl | H | > 1.0 |
| 4'-Methoxypropiophenone | 4'-OCH₃ | H | < 1.0 |
| 3'-Nitropropiophenone | 3'-NO₂ | H | >> 1.0 |
| 3-Phenylpropiophenone | H | H | 1.0 |
| 3-(2-Methylphenyl)propiophenone | H | 2-CH₃ | ~1.0 (steric effects at benzylic position, not carbonyl) |
| This compound | 3'-Cl | 2-CH₃ | > 1.0 |
This table is illustrative and based on general principles of organic chemistry. Actual relative rates would need to be determined experimentally.
The data illustrates that electron-withdrawing groups (like 3'-Cl and 3'-NO₂) on the benzoyl ring increase the rate of nucleophilic addition, while electron-donating groups (like 4'-OCH₃) decrease it. The 2-methyl group on the 3-phenyl ring is not expected to have a major direct electronic effect on the carbonyl carbon's reactivity but would significantly influence reactions at the benzylic position due to steric hindrance.
In another comparative scenario, let's consider the electrophilic aromatic substitution on the benzoyl ring.
| Compound Name | Substituent on Benzoyl Ring | Expected Relative Rate of Electrophilic Substitution |
| Propiophenone | H | 1.0 |
| 3'-Chloropropiophenone | 3'-Cl | < 1.0 |
| 4'-Methylpropiophenone | 4'-CH₃ | > 1.0 |
| 3'-Nitropropiophenone | 3'-NO₂ | << 1.0 |
| This compound | 3'-Cl | < 1.0 |
This table is illustrative and based on general principles of organic chemistry. Actual relative rates would need to be determined experimentally.
Here, the deactivating nature of the 3'-chloro and 3'-nitro groups leads to a slower rate of electrophilic substitution compared to unsubstituted propiophenone. Conversely, an activating group like 4'-methyl would increase the rate.
Applications in Organic Synthesis and Materials Science
Utility as a Building Block in Complex Organic Molecule Synthesis
Theoretically, 3'-Chloro-3-(2-methylphenyl)propiophenone could serve as a key starting material for the synthesis of a range of complex organic molecules. The ketone functionality can undergo a wide array of reactions, including reductions to form the corresponding alcohol, which can be a precursor for chiral compounds. Furthermore, the carbon alpha to the carbonyl group can be functionalized, and the carbonyl itself can participate in condensation reactions.
The aryl chloride offers a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents on the chlorophenyl ring. This dual reactivity makes it a potentially valuable scaffold for building molecules with multiple points of diversification.
Role in the Construction of Advanced Aromatic and Heterocyclic Systems
Heterocyclic compounds are of great importance in medicinal chemistry and materials science. Ketones are common precursors for the synthesis of various heterocyclic rings. For instance, this compound could theoretically be used to synthesize:
Pyridines: Through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Pyrimidines: By reacting with urea (B33335) or thiourea (B124793) derivatives.
Quinolines: Via Friedländer-type annulations with appropriate amino-aldehydes or ketones.
Indoles or other fused systems: Through multi-step sequences involving initial functionalization of the ketone or the aromatic rings.
The presence of the 2-methylphenyl group could influence the regioselectivity of these cyclization reactions and impact the final properties of the resulting heterocyclic systems.
Development of Specialty Chemicals and Materials Precursors
The structure of this compound suggests its potential as a precursor for specialty chemicals and advanced materials. The aromatic nature of the compound, combined with the potential for polymerization or incorporation into larger macromolecular structures, could be exploited in materials science.
For example, polymers incorporating this moiety could exhibit interesting thermal or photophysical properties. The chlorine atom could also be a site for post-polymerization modification, allowing for the fine-tuning of material properties. Its use as a precursor would depend on its ability to be transformed into monomers that can undergo polymerization or be integrated into existing polymer backbones.
Future Research Directions for 3 Chloro 3 2 Methylphenyl Propiophenone
Exploration of Novel Synthetic Pathways
The foundational step in the study of 3'-Chloro-3-(2-methylphenyl)propiophenone is the development of efficient and scalable synthetic routes. Given its structure, which features a 3-chlorophenyl ketone core and a 2-methylphenyl group at the beta-position, several plausible strategies can be envisioned. Future research should focus on the following pathways:
Friedel-Crafts Acylation and Subsequent Arylation: A two-step approach could be explored. The first step would involve the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-bromopropionyl chloride to yield 3-bromo-1-(3-chlorophenyl)propan-1-one. The subsequent step would be a substitution reaction with a suitable organometallic reagent derived from 2-methylbenzene, such as an organocuprate or a Grignard reagent in the presence of a catalyst, to introduce the 2-methylphenyl group.
Michael Addition Reactions: An alternative and potentially more direct route involves the Michael addition of a 2-methylphenyl nucleophile to a suitable acceptor. For instance, the reaction of a 2-methylphenyl organometallic reagent with 3-chloro-1-(3-chlorophenyl)prop-2-en-1-one (a chalcone (B49325) derivative) could yield the target compound. The viability of this pathway would depend on the regioselectivity of the addition.
Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies could also be investigated. A potential route could involve the synthesis of a propiophenone (B1677668) derivative with a leaving group at the 3-position, followed by a Suzuki or Negishi coupling with a 2-methylphenylboronic acid or organozinc reagent, respectively.
The success of these pathways would be evaluated based on yield, purity, scalability, and the cost-effectiveness of the reagents and catalysts.
Table 1: Proposed Synthetic Pathways for Investigation
| Pathway | Key Reactants | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation/Arylation | Chlorobenzene, 3-bromopropionyl chloride, 2-methylphenyl organometallic | Utilizes well-established reactions. | May require multiple steps and purification of intermediates. |
| Michael Addition | 2-methylphenyl organometallic, 3-chloro-1-(3-chlorophenyl)prop-2-en-1-one | Potentially a one-pot reaction. | Control of 1,4- vs 1,2-addition. |
In-depth Mechanistic Investigations of Understudied Reactions
Once a reliable synthetic method is established, the reactivity of this compound itself can be explored. The presence of a ketone, a benzylic C-H bond, and two different substituted aromatic rings suggests a rich and complex reactivity profile. Future mechanistic studies should include:
Stereoselective Reduction of the Ketone: The reduction of the carbonyl group would generate a chiral alcohol. Investigations into stereoselective reductions using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymatic methods could be undertaken. Understanding the factors that control the stereochemical outcome would be a key objective.
Reactions at the Alpha- and Beta-Positions: The reactivity of the C-H bonds at the positions alpha and beta to the ketone could be explored. This could involve enolate formation and subsequent reactions, or radical-mediated functionalization at the benzylic beta-position.
Transformations of the Aromatic Rings: The differential reactivity of the 3-chlorophenyl and 2-methylphenyl rings towards electrophilic or nucleophilic aromatic substitution could be investigated. The directing effects of the propiophenone side chain would be of fundamental interest.
Advanced Computational Studies for Predictive Modeling
In parallel with experimental work, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Future computational studies should aim to:
Electronic Structure and Reactivity Descriptors: Employ Density Functional Theory (DFT) to calculate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations can predict the most likely sites for nucleophilic and electrophilic attack, corroborating experimental reactivity studies.
Spectroscopic Prediction: Calculate the expected NMR, IR, and UV-Vis spectra of the compound. These theoretical spectra can be compared with experimental data to confirm the structure and aid in the interpretation of spectroscopic results.
Table 2: Proposed Computational Studies
| Study Type | Method | Predicted Outcome |
|---|---|---|
| Conformational Analysis | Molecular Mechanics / DFT | Identification of stable conformers and rotational energy barriers. |
| Electronic Structure | DFT | Maps of electron density, HOMO/LUMO energies, and electrostatic potential to predict reactivity. |
Expanding Applications in Non-Biological Chemical Fields
While the biological applications of this compound are outside the scope of this article, its chemical structure suggests potential uses in several non-biological fields. Future research should explore its utility as:
A Building Block in Organic Synthesis: The multiple functional groups present in this compound make it a potentially versatile intermediate for the synthesis of more complex molecules. For example, it could serve as a precursor to substituted indanes or tetralones through intramolecular cyclization reactions.
A Ligand for Homogeneous Catalysis: The ketone and aromatic rings could potentially coordinate to metal centers. Derivatization of the molecule could lead to novel ligands for transition metal catalysis.
A Photochemical Precursor: Propiophenone derivatives are known to be photoactive. The photochemical properties of this compound could be investigated, including its potential use in photopolymerization or as a photocleavable protecting group.
Q & A
Q. What are the optimal synthetic routes for preparing 3'-chloro-3-(2-methylphenyl)propiophenone, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). Key parameters include:
- Catalyst selection : AlCl₃ is standard, but FeCl₃ or ionic liquids may reduce side reactions.
- Solvent optimization : Dichloromethane (CH₂Cl₂) or nitrobenzene enhances electrophilicity but requires rigorous drying .
- Substituent effects : The electron-donating methyl group on the phenyl ring may slow acylation, necessitating longer reaction times or elevated temperatures.
Yield improvement strategies : - Use column chromatography or recrystallization (e.g., ethanol/water) for purification .
- Monitor reaction progress via TLC or HPLC to minimize over-acylation byproducts.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Distinct signals for methyl groups (~δ 2.3–2.5 ppm) and aromatic protons (split patterns due to chloro and methyl substituents).
- ¹³C NMR : Carbonyl carbon at ~200–210 ppm; aromatic carbons split based on substitution .
- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methyl groups).
- X-ray crystallography : Resolve structural ambiguities (e.g., torsion angles between rings) using SHELXL for refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, methyl substitution) influence the biological activity of this compound?
Methodological Answer: Comparative studies with analogs (e.g., 3'-bromo or 4'-fluoro derivatives) reveal:
- Halogen position : Meta-substitution (3'-Cl) may enhance lipophilicity and receptor binding compared to para-substitution .
- Methyl group : The 2-methylphenyl group introduces steric hindrance, potentially reducing metabolic degradation .
Experimental design : - Synthesize analogs via parallel synthesis.
- Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GPCR assays) using radioligand displacement .
- Correlate activity with computed logP and molecular docking scores (e.g., AutoDock Vina) .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Methodological Answer: Challenges :
- Disorder in crystals : Flexible propionyl chain may lead to poor resolution.
- Twinning : Common in halogenated aromatics due to symmetry .
Solutions : - Use SHELXD for structure solution and SHELXL for refinement, incorporating TWIN commands for twinned data .
- Optimize crystallization conditions:
- Slow evaporation from acetone/hexane at 4°C.
- Add seed crystals or use gradient cooling (1°C/day).
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
Methodological Answer:
- Stability assays :
- Incubate the compound in buffers (pH 3–10) at 37°C.
- Monitor degradation via HPLC-MS (e.g., hydrolysis of ketone to carboxylic acid).
- Key findings :
- Acidic conditions (pH < 5) accelerate hydrolysis of the propionyl group.
- Nonpolar solvents (e.g., DMSO) enhance shelf-life by reducing water accessibility .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of halogenated propiophenones: How to design a systematic review?
Methodological Answer:
- Data collection : Compile studies from PubChem, CAS Common Chemistry, and EPA DSSTox, excluding non-peer-reviewed sources .
- Meta-analysis :
- Normalize activity data (e.g., IC50 values) across assays.
- Use QSAR models to identify substituent contributions (e.g., Cl vs. Br electronegativity) .
- Experimental validation : Re-test conflicting compounds under standardized conditions (e.g., identical cell lines, assay protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
